molecular formula C19H28O4 B1247519 Paesslerin B

Paesslerin B

Cat. No.: B1247519
M. Wt: 320.4 g/mol
InChI Key: GCQUDZLCPBOSGW-RWQQGDIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paesslerin B is a novel tricyclic sesquiterpenoid that was first isolated from the sub-Antarctic soft coral Alcyonium paessleri . It features an unprecedented tricyclic skeleton, making it a compound of significant interest in natural product chemistry and drug discovery research . Preliminary biological assays have shown that this compound exhibits moderate cytotoxicity . This bioactivity, combined with its unique and complex molecular architecture, positions this compound as a valuable chemical tool for probing biological mechanisms and as a potential lead structure for the development of new anticancer agents . The compound's challenging structure has also inspired the development of innovative synthetic methodologies, including multicomponent cascade cycloadditions, highlighting its relevance in organic synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[(1R,2S,5S,6S)-5-acetyloxy-8,8,10-trimethyl-2-tricyclo[4.3.2.02,5]undec-10-enyl]methyl acetate

InChI

InChI=1S/C19H28O4/c1-12-8-15-9-17(4,5)10-16(12)18(11-22-13(2)20)6-7-19(15,18)23-14(3)21/h8,15-16H,6-7,9-11H2,1-5H3/t15-,16-,18-,19+/m1/s1

InChI Key

GCQUDZLCPBOSGW-RWQQGDIJSA-N

Isomeric SMILES

CC1=C[C@@H]2CC(C[C@H]1[C@]3([C@@]2(CC3)OC(=O)C)COC(=O)C)(C)C

Canonical SMILES

CC1=CC2CC(CC1C3(C2(CC3)OC(=O)C)COC(=O)C)(C)C

Synonyms

paesslerin B

Origin of Product

United States

Isolation and Natural Occurrence of Paesslerin B

Identification of Biological Source Organisms

Paesslerin B, along with its congener Paesslerin A, was first identified and isolated from the tissues of the soft coral Alcyonium paessleri. ub.eduresearchgate.net This organism is the definitive primary biological source of the compound. The discovery was part of a broader scientific search for novel bioactive metabolites from marine invertebrates. ub.edu

The soft coral Alcyonium paessleri inhabits a specific and extreme marine environment. It is classified as a sub-Antarctic species and the specimens from which this compound was first isolated were collected near the South Georgia Islands. ub.edu These benthic, or sea-floor dwelling, organisms were netted at a considerable depth of 200 meters. ub.edu

Soft corals of the genus Alcyonium are known to be widespread, living in temperate, Antarctic, and sub-Antarctic waters. These sessile, filter-feeding animals are conspicuous components of the Antarctic sea bottom. researchgate.net They have adapted to thrive in one of the ocean's most inhospitable settings, characterized by extreme cold, variable light periods, and significant ice disturbance. This evolutionary pressure is believed to have driven the production of a unique arsenal (B13267) of secondary metabolites, including this compound, which may serve as a chemical defense mechanism against predators or be involved in other ecological interactions.

Alcyonium paessleri as the Primary Source

Methodologies for Compound Isolation from Biological Matrices

The isolation of this compound from the biomass of Alcyonium paessleri is a multi-step process involving initial extraction followed by sophisticated purification techniques.

The initial step involves separating the desired chemical compounds from the coral's biological tissues. For lipophilic (fat-soluble) compounds like sesquiterpenoids, this is typically achieved through solvent extraction. The collected coral samples are first freeze-dried and then subjected to extraction with organic solvents. A common procedure involves using a mixture of dichloromethane (B109758) and methanol (B129727) to create a lipophilic extract that contains a wide array of organic molecules, including this compound. This crude extract is then concentrated under a vacuum to remove the solvents, yielding a residue that is ready for further purification.

Following extraction, the complex mixture of compounds must be separated to isolate pure this compound. This is accomplished through various chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity and size.

The crude lipophilic extract is first subjected to preliminary separation using methods like Vacuum Flash Chromatography or Medium-Pressure Liquid Chromatography (MPLC) . researchgate.net These techniques often employ a stationary phase of silica (B1680970) gel or a modified version like reversed-phase C18 silica. The extract is passed through a column packed with this material, and different solvent mixtures (eluents) are used to wash out fractions containing different compounds.

Fractions identified as containing this compound are then combined and subjected to a more precise purification step. High-Performance Liquid Chromatography (HPLC) is the method of choice for final purification. researchgate.net A reversed-phase (RP-HPLC) column, such as a YMC Rp-18, is typically used. researchgate.net This high-resolution technique allows for the fine separation of structurally similar compounds, ultimately yielding pure this compound suitable for structural elucidation and further study. The process is monitored by detectors, such as UV and refractive index detectors, to track the separation. researchgate.net

Data Tables

Table 1: Biological Source and Location

Parameter Description
Organism Alcyonium paessleri (Soft Coral)
Phylum Cnidaria
Class Anthozoa
Geographical Location Sub-Antarctic region, near South Georgia Islands
Habitat Benthic (sea floor)

| Depth of Collection | 200 meters |

Table 2: Isolation Methodology Overview

Stage Technique Details
1. Extraction Solvent Extraction Use of lipophilic organic solvents (e.g., dichloromethane/methanol) to create a crude extract from freeze-dried coral tissue.
2. Initial Separation Flash Chromatography / MPLC The crude extract is fractionated on a silica gel or C18 reversed-phase column to separate compounds by polarity.

| 3. Final Purification | Reversed-Phase HPLC | High-resolution separation of enriched fractions using a C18 (Rp-18) column to yield the pure compound. |

Advanced Structural Elucidation of Paesslerin B and Analogues

Spectroscopic Methodologies for Definitive Structural Assignment

The structural elucidation of Paesslerin B and its analogues is a process that integrates data from various spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the molecule's intricate structure. The initial structural proposals for paesslerins A and B, isolated from the soft coral Alcyonium paessleri, were later revised based on total synthesis and further spectroscopic analysis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. It provides detailed information about the carbon skeleton and the connectivity of protons.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure. scielo.br The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling constants (J-values) which indicate the connectivity between neighboring protons. hmdb.ca The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their chemical environments, distinguishing between sp³-, sp²-, and sp-hybridized carbons. rsc.orgresearchgate.nethmdb.ca

Table 1: Representative ¹H and ¹³C NMR Data for a Protoilludane Skeleton (Illustrative) Note: This table is illustrative and represents typical chemical shifts for a protoilludane framework. Actual values for this compound may vary.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1~40-50~1.5-2.5 (m)
2~120-140~5.0-6.0 (m)
3~120-140~5.0-6.0 (m)
4~40-50~2.0-3.0 (m)
5~50-60~1.8-2.8 (m)
6~30-40~1.2-2.2 (m)
7~40-50~1.5-2.5 (m)
8~70-80~3.5-4.5 (m)
9~45-55~2.0-3.0 (m)
10~30-40~1.0-2.0 (m)
11~30-40-
12~20-30~0.8-1.2 (s)
13~20-30~0.8-1.2 (s)
14~60-70~3.0-4.0 (d)
15~20-30~1.0-1.5 (s)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. github.iolibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). github.io This is instrumental in assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). github.io HMBC is vital for connecting the spin systems established by COSY and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are bonded. libretexts.org This is critical for determining the relative stereochemistry of the molecule by revealing which protons are on the same face of the ring system. The relative configurations of Paesslerins A and B were initially assigned using NOESY data. researchgate.net

1D NMR (1H, 13C) Analysis

Mass Spectrometry (MS/MS) for Fragment Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) provides the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. researchgate.netmdpi.comgithub.ioresearchgate.net The molecular formula of this compound was determined using HRMS. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, providing valuable structural information. mdpi.comsannova.net The fragmentation pattern can help to identify characteristic substructures within the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration)

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are often required to determine the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.comnih.gov This method has been successfully applied to determine the absolute configuration of numerous protoilludane and other sesquiterpenoid natural products. mdpi.commdpi.com

X-ray Crystallography (where applicable for related protoilludanes)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and absolute stereochemistry. anton-paar.commdpi.commemtein.com While obtaining suitable crystals of a natural product can be a significant challenge, the X-ray crystal structure of a related compound or a derivative can provide invaluable confirmation of the core skeleton and stereochemistry. mdpi.comnih.gov For many protoilludane sesquiterpenoids, X-ray crystallography has been instrumental in confirming their structures. mdpi.com

Structural Revisions and Stereochemical Assignments for Paesslerin A and B

Initially isolated from the soft coral Alcyonium paessleri, Paesslerin A and its analogue this compound were identified as novel protoilludane-type sesquiterpenoids. The original structural proposals were based on extensive spectroscopic analysis. researchgate.net However, these initial assignments were later proven to be incorrect. The journey to the correct structures underscores the intricate nature of these molecules and the necessity of rigorous, multi-faceted analytical approaches.

The structural revision for both Paesslerin A and B was prompted by synthetic efforts aimed at the originally proposed structure of Paesslerin A. researchgate.netresearchgate.net The close biosynthetic relationship and structural similarity between the two compounds—differing only at a single oxidation site—meant that the revision for Paesslerin A directly led to the correction of this compound's structure. researchgate.net

Challenges in Elucidating Complex Protoilludane Architectures

The protoilludane family of sesquiterpenoids, to which the Paesslerins belong, presents significant challenges to structural elucidation. These challenges are rooted in their complex and often densely functionalized molecular architecture. mdpi.com

Tricyclic Core: The signature feature of protoilludanes is a fused tricyclic 5/6/4 ring system. researchgate.net This compact, three-dimensional framework creates a rigid structure with numerous stereocenters, making the relative and absolute stereochemistry difficult to determine solely from spectroscopic data like Nuclear Overhauser Effect (NOE) correlations. mdpi.com

Stereochemical Complexity: The presence of multiple contiguous stereocenters generates a large number of possible diastereomers. Distinguishing the correct isomer from a pool of possibilities is a formidable task, as many isomers can exhibit very similar spectroscopic properties. conicet.gov.ar

Ambiguous Spectroscopic Data: While techniques like 2D NMR are powerful, they can sometimes lead to ambiguous assignments for complex, caged structures like the protoilludanes. NOE signals can be weak or misleading due to fixed, but non-proximal, proton relationships in the rigid skeleton.

These inherent difficulties contributed to the initial misassignment of the Paesslerin structures, a common pitfall in natural product chemistry when dealing with novel and complex scaffolds. conicet.gov.ar

Role of Synthetic Studies in Confirming/Revising Proposed Structures

Total synthesis plays a crucial, definitive role in structural verification. If the synthesized compound, based on a proposed structure, is identical to the natural product, the structure is confirmed. If not, a revision is required. This was precisely the case for the Paesslerins. researchgate.net

Research groups, notably that of Ihara and a collaboration involving Takasu and Tokuyama, undertook the total synthesis of the originally proposed structure of Paesslerin A. kyoto-u.ac.jporcid.orgacs.org A key study by Mogi et al. developed a multicomponent domino reaction to rapidly assemble the proposed skewed 5/6/4 tricyclic motif. researchgate.netresearchgate.net Upon completion of the synthesis, a critical discrepancy was observed: the NMR spectroscopic data of the synthetic compound did not match the data reported for the natural Paesslerin A. acs.org

This mismatch was undeniable proof that the originally proposed structure was incorrect. conicet.gov.ar This finding prompted a re-evaluation of the initial spectroscopic data, leading to a revised structural proposal. Subsequently, the total synthesis of this new, revised structure of Paesslerin A was achieved. The spectroscopic data of this second synthetic product perfectly matched that of the natural compound, unequivocally confirming the revised structure. researchgate.netresearchgate.net Consequently, the structure of this compound was also revised to reflect the correct carbon skeleton and stereochemistry established for its analogue. researchgate.net

Key Research Findings in the Structural Revision of Paesslerin A
Study FocusKey MethodOutcomeReference
Initial Synthesis AttemptMulticomponent cascade [4+2]-[2+2] cycloadditionsSynthesis of the proposed structure of Paesslerin A. acs.org
Structural VerificationComparison of synthetic vs. natural product NMR dataSpectroscopic data did not match, proving the initial structure was incorrect. acs.org
Confirmation of Revised StructureTandem catalysis approach for total synthesisSynthesis of the revised structure of Paesslerin A was achieved. researchgate.netresearchgate.net
Final ProofComparison of revised synthetic vs. natural product NMR dataSpectroscopic data showed a perfect match, confirming the revised structure. researchgate.netresearchgate.net

Computational Chemistry Approaches in Structural Verification (e.g., GIAO NMR Calculations)

Computational chemistry has become an indispensable tool for the structural elucidation of complex natural products. nih.govcsic.es Methods for calculating NMR chemical shifts, such as the Gauge-Independent Atomic Orbital (GIAO) method, are particularly powerful for verifying or revising proposed structures. conicet.gov.arconicet.gov.ar

The GIAO method uses quantum mechanics, often employing Density Functional Theory (DFT), to predict the NMR chemical shifts for a given molecular structure. faccts.de The standard procedure involves:

Generating all plausible diastereomeric structures for the natural product.

Performing a conformational search and geometry optimization for each isomer. nih.gov

Calculating the NMR shielding constants for each optimized structure using the GIAO method. conicet.gov.ar

Converting the shielding constants to chemical shifts (δ) and comparing the predicted spectra against the experimental NMR data. mdpi.com

Chemical Synthesis of Paesslerin B and Its Stereoisomers

Rationale for Total Synthesis Efforts in Natural Product Chemistry

The total synthesis of natural products like Paesslerin B is a cornerstone of organic chemistry, driven by several key motivations. researchgate.netresearchgate.net These endeavors serve as a platform to validate proposed molecular structures, as was the case with the related Paesslerin A, where total synthesis led to a revision of its initially assigned structure. researchgate.netacs.orgresearchgate.net Furthermore, the pursuit of complex natural products pushes the boundaries of synthetic methodology, often inspiring the development of novel reactions and strategies. researchgate.netresearchgate.net The biological properties of these molecules, including the cytotoxic and antimicrobial activities observed in many protoilludanes, provide a strong impetus for developing synthetic routes that can provide access to these compounds and their analogues for further biological evaluation. researchgate.netnih.govnih.gov

Synthetic Strategies for the Protoilludane Skeleton

Key Methodologies and Retrosynthetic Analyses

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. youtube.comegrassbcollege.ac.inewadirect.comwikipedia.org This process involves mentally deconstructing the target molecule into simpler, readily available starting materials. For the protoilludane skeleton, common retrosynthetic disconnections focus on the formation of the cyclobutane (B1203170) and cyclohexane (B81311) rings.

Several key methodologies have been employed in the synthesis of the protoilludane core:

[2+2] Photocycloaddition: This has been a seminal approach for constructing the four-membered ring. For instance, the synthesis of illudol (B579531), a related protoilludane, utilized a [2+2] photocycloaddition to form the cyclobutane moiety, followed by a ring expansion to create the cyclohexane ring. univie.ac.at

Intramolecular Aldol Condensation: This reaction has been used to form the six-membered ring within the tricyclic system. univie.ac.atresearchgate.net

Radical Cascades: Malacria's synthesis of epi-illudol showcased the power of a radical cascade process to assemble all three rings of the protoilludane framework in a single step. univie.ac.at

Cobalt-mediated [2+2+2] Cycloaddition: Vollhardt's synthesis of illudol employed this elegant cycloaddition to construct the protoilludane skeleton. univie.ac.at

Intramolecular Magnesium-ene Reaction and [2+2] Ketene Cycloaddition: Oppolzer's synthesis of 6-protoilludene featured a highly efficient route involving these key steps. univie.ac.at

Cascade Reactions and Multicomponent Cycloadditions in Protoilludane Synthesis

Cascade reactions, where a series of bond-forming events occur in a single operation, offer a highly efficient means to assemble complex molecular architectures. researchgate.netnih.govresearchgate.net A notable example is a photochemical reaction cascade that converts a simple indanone derivative into a complex precursor containing the entire protoilludane carbon skeleton. nih.govresearchgate.netnih.gov This cascade involves an ortho photocycloaddition, a thermal disrotatory ring opening, and a regioselective disrotatory [4π] photocyclization. nih.govresearchgate.net

Multicomponent reactions, which combine three or more starting materials in a single reaction, have also been powerfully applied to protoilludane synthesis. researchgate.netacs.orgcapes.gov.br A domino reaction involving three distinct Tf2NH-catalyzed steps was developed to construct the 5/6/4 tricyclic system of Paesslerin A. researchgate.netacs.org Another versatile approach utilized a catalytic (4+2)-(2+2) cycloaddition to form a multisubstituted bicyclo[4.2.0]octane framework, a key intermediate for the synthesis of the proposed structure of Paesslerin A. researchgate.netcapes.gov.br

Stereocontrolled Approaches and Enantioselective Synthesis

Controlling the stereochemistry of the multiple chiral centers within the protoilludane skeleton is a significant challenge. researchgate.net Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is crucial for studying the specific biological activities of these compounds. nih.govnih.gov

Several strategies have been developed to achieve stereocontrol:

Chiral Auxiliaries and Reagents: The use of chiral starting materials or reagents can direct the stereochemical outcome of key reactions. researchgate.net

Organocatalysis: Enantioselective organocatalysis has been used to construct key chiral intermediates from achiral precursors. researchgate.netnih.govnih.gov For example, an N-heterocyclic carbene (NHC) catalyzed annulation was a key step in a unified synthesis of several protoilludane and related natural products. nih.govnih.gov

Biocatalysis: The use of enzymes can provide highly enantioselective transformations. For instance, a biocatalytically derived cyclohexadiene-cis-diol has served as a chiral starting material for the enantioselective synthesis of the protoilludane framework. univie.ac.atresearchgate.net

Synthetic Routes to Paesslerin A (as a closely related analogue often synthesized with B)

The total synthesis of Paesslerin A has been a significant achievement in the field, not only for the development of novel synthetic strategies but also for the structural revision of the natural product. researchgate.netacs.orgresearchgate.netdntb.gov.ua

Another synthetic route utilized a photochemical reaction cascade to access an advanced intermediate that had been previously converted to Paesslerin A. nih.gov This approach highlights the versatility of this photochemical strategy for accessing various members of the protoilludane family.

A carbene catalysis strategy has also been employed in a unified approach to synthesize several protoilludane natural products, including intermediates that could potentially lead to Paesslerin A. nih.govnih.govthieme-connect.com

Development of Novel Methodologies Inspired by Protoilludane Synthesis

The challenges posed by the synthesis of the protoilludane skeleton have spurred the development of new and innovative synthetic methods. researchgate.netresearchgate.net The need for efficient and stereocontrolled ways to construct the 5/6/4 tricyclic system has led to advancements in several areas of organic synthesis:

Photochemical Reactions: The development of photochemical cascades for the rapid assembly of the protoilludane core is a testament to the power of photochemistry in complex molecule synthesis. nih.govresearchgate.netnih.gov

Cascade and Multicomponent Reactions: The successful application of these strategies in protoilludane synthesis has demonstrated their potential for building molecular complexity in a highly efficient manner. researchgate.netacs.orgresearchgate.netcapes.gov.br

Organocatalysis: The use of N-heterocyclic carbenes and other organocatalysts for the enantioselective construction of key building blocks has become a powerful tool in natural product synthesis. nih.govnih.gov

Radical Cyclizations: The development of radical cascade reactions provides a powerful alternative to more traditional ionic or pericyclic reactions for the formation of multiple rings in a single step. univie.ac.at

The ongoing efforts to synthesize this compound and other protoilludanes continue to enrich the field of organic chemistry with new reactions, strategies, and a deeper understanding of chemical reactivity.

Biological Activity and Mechanistic Studies of Paesslerin B

In Vitro Cytotoxicity Evaluation in Cellular Models

Assessment against Specific Cell Lines (e.g., Human Tumor Cell Lines)

Paesslerin B, a sesquiterpenoid isolated from the sub-Antarctic soft coral Alcyonium paessleri, has demonstrated moderate cytotoxic activity against human tumor cell lines in preliminary studies. researchgate.netresearchgate.net This initial finding has prompted further investigation into its potential as an anticancer agent. The cytotoxicity of this compound and its related compounds are typically evaluated using in vitro assays that measure cell viability or proliferation in the presence of the compound.

The cytotoxicity of compounds is often quantified by the IC50 value, which represents the concentration of a substance that inhibits a biological process, such as cell growth, by 50%. While specific IC50 values for this compound against a wide range of cell lines are not extensively detailed in the currently available literature, the consistent reporting of its "moderate cytotoxicity" suggests that it exhibits inhibitory effects at micromolar concentrations. researchgate.netresearchgate.net For instance, similar natural products have been tested against various human tumor cell lines, including those from leukemia, melanoma, and carcinomas of the breast, colon, and lung. nih.govcsic.esmdpi.com

Table 1: Cytotoxicity of Selected Protoilludane Sesquiterpenoids

Compound Cell Line(s) IC50 (µM) Reference
Radulone A HeLa S3, HL-60, L-1210 16, 2, 1 mdpi.com
Melleolide R MCF7, CEM 1.5, 10.3 mdpi.com
Armillarin HUVEC, K-562, MCF7 9.9, 9.9, 11.6 researchgate.net
Armillaridin HUVEC, K-562, MCF7 7.8, 8.9, 7.8 researchgate.net

This table presents data for related compounds to provide context for the potential cytotoxic range of this compound.

Comparative Analysis with Other Protoilludane Sesquiterpenoids exhibiting Cytotoxic Effects

This compound belongs to the protoilludane class of sesquiterpenoids, a group of natural products known for their diverse biological activities, including cytotoxic properties. researchgate.net A comparative analysis of this compound with other protoilludane sesquiterpenoids is crucial for understanding its relative potency and potential for development.

Several other protoilludane sesquiterpenoids have shown significant cytotoxic effects. For example, Armillarin and Armillaridin have been reported to be moderately cytotoxic against HUVEC, K-562, and MCF7 cell lines. researchgate.net Radulone A exhibited potent cytotoxicity against HeLa S3, HL-60, and L-1210 cell lines with IC50 values of 16, 2, and 1 µM, respectively. mdpi.com In contrast, some other protoilludanes like russujaponols A, B, and D were found to be non-cytotoxic against 39 human tumor cell lines. mdpi.com This highlights the structural nuances that dictate the cytotoxic potential within this class of compounds. The moderate cytotoxicity of this compound positions it as a compound of interest, warranting further investigation to delineate its specific activity profile in comparison to these more extensively studied relatives. researchgate.netresearchgate.net

Exploration of Cellular and Molecular Mechanisms of Action (without human trial data)

Investigation of Cellular Targets (e.g., enzymes, receptors, pathways)

The precise cellular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other cytotoxic natural products and the cellular processes they affect, several potential targets can be hypothesized. These often include key components of signaling pathways that regulate cell survival and proliferation.

Many anticancer agents exert their effects by targeting specific enzymes, such as kinases, or receptors on the cell surface. mdpi.com For instance, the inhibition of kinases involved in cell cycle progression or the modulation of receptors that trigger apoptotic pathways are common mechanisms. mdpi.comresearchgate.net The investigation into this compound's targets would likely involve screening for its ability to inhibit various enzymes or bind to specific cellular receptors. Furthermore, understanding the signaling pathways affected by this compound is critical. Key pathways often implicated in cancer include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, which are central regulators of cell growth, survival, and metabolism. nih.govfrontiersin.org Future research will likely focus on determining whether this compound modulates these or other critical cellular signaling networks.

Modulation of Cellular Processes (e.g., cell proliferation, apoptosis, signal transduction)

The cytotoxic activity of this compound suggests that it modulates fundamental cellular processes such as cell proliferation and apoptosis. researchgate.netresearchgate.net Inhibition of cell proliferation is a hallmark of many anticancer compounds and can be achieved through various mechanisms, including cell cycle arrest. wjgnet.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is a primary target for many cancer therapies. nih.govwikipedia.org This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. wikipedia.orgqiagen.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. wikipedia.orgqiagen.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The release of cytochrome c from the mitochondria is a key event in the intrinsic pathway, leading to the formation of the apoptosome and subsequent caspase activation. wikipedia.orgnih.gov It is plausible that this compound induces apoptosis by modulating the balance of Bcl-2 family proteins or by directly triggering the caspase cascade.

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. nih.gov Many cytotoxic compounds interfere with these pathways to induce cell death. For example, they might inhibit survival signals or activate stress-activated pathways that lead to apoptosis. nih.gov The effect of this compound on specific signal transduction pathways remains an area for future research.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, such studies would involve synthesizing and testing a series of analogues to identify the key structural features responsible for its cytotoxicity. While specific SAR studies for this compound are not yet published, general principles from related protoilludane sesquiterpenoids can provide insights.

Potential for Biochemical Probe Development

The potential for developing this compound into a biochemical probe is an area that remains largely unexplored in published research. Biochemical probes are essential tools used to study biological systems, allowing for the visualization and tracking of molecular events within cells. ucsd.edumdpi.com The development of such probes often originates from naturally-occurring bioactive molecules that interact specifically with biological targets like enzymes or receptors. nih.gov

Natural products with distinct biological activities, such as cytotoxicity, are sometimes considered as starting points for probe development. mdpi.comnih.gov The underlying principle involves modifying the natural product to incorporate a reporter group (e.g., a fluorophore) without losing its specific binding affinity for its cellular target. beilstein-journals.org This allows the probe to "light up" the target's location and activity. While this compound has demonstrated moderate cytotoxicity, suggesting it interacts with cellular machinery to induce cell death, specific mechanistic studies to identify its precise molecular target have not been detailed in the available literature. researchgate.netnih.gov

Consequently, without a known specific biological target or further studies on its mode of action, the rational design of a this compound-based biochemical probe is not currently feasible. The development would first require in-depth mechanistic studies to identify its binding partners and cellular pathways. nih.gov

Broader Biological Role in Chemical Ecology

This compound is a secondary metabolite isolated from the sub-Antarctic soft coral Alcyonium paessleri, found at depths of 200 meters near the South Georgia islands. nih.gov The production of such unique chemical compounds by marine invertebrates is a cornerstone of chemical ecology, which studies the role of chemicals in the interactions between organisms and their environment. nih.govbeilstein-journals.org

In the marine environment, particularly for sessile (non-moving) organisms like soft corals, chemical compounds are a primary means of defense, communication, and competition. du.edu.eglongdom.org These organisms cannot flee from predators, escape overcrowding, or physically remove fouling organisms, so they have evolved to produce a diverse arsenal (B13267) of bioactive chemicals. researchgate.netwikipedia.org

The documented biological activity of this compound provides strong evidence for its ecological role as a defensive agent.

Defense Against Predation: The moderate cytotoxicity of this compound likely serves to deter predation. nih.govresearchgate.net By making its tissue toxic or unpalatable, Alcyonium paessleri can defend itself against fish and other marine predators. This is a common defensive strategy among marine invertebrates, which use toxins to avoid being consumed. du.edu.egescholarship.org

Interspecies Competition: In the competition for space on the seafloor, soft corals must contend with other corals, sponges, and tunicates. The release of cytotoxic compounds can prevent other organisms from encroaching on their territory, thereby securing resources like access to water flow for feeding.

Antifouling Activity: The surface of marine organisms is prime real estate for colonization by bacteria, algae, and larvae of other invertebrates. This process, known as biofouling, can be detrimental to the host. The production of compounds like this compound can inhibit the settlement and growth of these fouling organisms, keeping the coral's surface clean, which is essential for its health and survival. While specific antifouling studies on this compound are not reported, this is a frequent function of cytotoxic metabolites in sessile marine fauna. nih.gov

The role of this compound is an example of how chemical diversity is driven by evolutionary pressures in complex ecosystems. nih.gov Its presence in Alcyonium paessleri underscores the importance of chemical defenses for survival and interaction in the marine environment.

Data Tables

Table 1: Summary of Reported Biological Activity for this compound

Biological Activity Target/Assay Observation Reference(s)

Table 2: List of Chemical Compounds Mentioned

Compound Name
Paesslerin A

Future Research Directions and Unanswered Questions

Unexplored Biological Activities and Targets

The initial discovery of Paesslerin B identified its moderate cytotoxicity against human cancer cell lines, but this represents only a narrow slice of its potential bioactivity spectrum. sciengine.comresearchgate.net The broader protoilludane class of natural products, to which this compound belongs, is noted for a diverse range of biological effects, including antimicrobial and antifungal properties. nih.gov This precedent strongly suggests that the biological activities of this compound may extend beyond cytotoxicity. Future research should prioritize a systematic evaluation of its efficacy against a wide array of pathogens, including bacteria, fungi, and viruses.

A significant unanswered question is the specific molecular mechanism and cellular targets through which this compound exerts its cytotoxic effects. Identifying these targets is crucial for understanding its mode of action and for any future development as a therapeutic lead. Is its activity linked to DNA damage, cell cycle arrest, apoptosis induction, or the inhibition of specific enzymes? Pinpointing the molecular basis of its activity will be a critical step forward.

Chemoenzymatic Synthesis and Biosynthetic Engineering Opportunities

The complex, strained 5/6/4 tricyclic framework of this compound presents a considerable challenge for traditional chemical synthesis. researchgate.net While the total synthesis of its sister compound, Paesslerin A, has been achieved and led to a structural revision of both molecules, these routes are often lengthy and may not be suitable for producing the quantities needed for extensive biological screening or derivatization. researchgate.netresearchgate.nettokushima-u.ac.jp

Chemoenzymatic synthesis offers a promising alternative. beilstein-journals.orgnih.gov This approach combines the precision of enzymatic reactions with the flexibility of organic chemistry, potentially streamlining the synthetic process. beilstein-journals.orgnih.gov Future research could focus on identifying or engineering enzymes that can catalyze key steps in the synthesis, such as the formation of the challenging cyclobutane (B1203170) ring. Thioesterase (TE) domains, crucial in the biosynthesis of many natural products, could be explored for their potential in macrocyclization steps if a biosynthetic pathway were engineered. beilstein-journals.org

Furthermore, biosynthetic engineering presents a powerful opportunity. The core scaffold of sesquiterpenoids like this compound is derived from the mevalonate (B85504) pathway, which produces the precursor farnesyl diphosphate. nih.gov A significant future goal would be to identify the specific terpene synthase from Alcyonium paessleri responsible for cyclizing this precursor into the unique Paesslerin skeleton. Once identified, the corresponding genes could be transferred to a heterologous host, such as yeast or E. coli, to enable scalable and sustainable production of this compound and its analogs.

Advancements in High-Throughput Screening and Mechanistic Profiling

To efficiently explore the full range of biological activities discussed in section 7.1, modern drug discovery techniques are essential. High-throughput screening (HTS) allows for the rapid testing of a compound against millions of chemical, genetic, or pharmacological targets. wikipedia.org Applying HTS to this compound would enable a massive expansion of the search for novel bioactivities. wikipedia.orgnih.gov Libraries of synthetic analogs generated through chemoenzymatic methods could also be rapidly assessed, helping to build a structure-activity relationship (SAR) profile.

Once HTS identifies a "hit"—a specific and repeatable activity against a target—the subsequent challenge is to understand how it works. This is where mechanistic profiling comes into play. Detailed mechanistic studies are required to elucidate the precise interactions between this compound and its biological target. These investigations move beyond simply identifying an effect to explaining the underlying cause, a critical step for validating a potential drug lead. kyoto-u.ac.jp For instance, if HTS reveals an inhibitory effect on a particular enzyme, mechanistic studies would aim to determine the type of inhibition, the binding kinetics, and the specific amino acid residues involved in the interaction.

Ecological Significance within Marine Ecosystems

This compound is a secondary metabolite produced by Alcyonium paessleri, a soft coral living in the deep, cold waters of the sub-antarctic. sciengine.commdpi.com Organisms in such extreme marine environments often produce chemically unique compounds as a strategy for survival. mdpi.commdpi-res.com A fundamental unanswered question is the ecological purpose of this compound for its source organism.

The production of cytotoxic and structurally complex molecules in sessile marine invertebrates is frequently associated with chemical defense. Future ecological research should investigate the potential role of this compound in deterring predators, preventing biofouling by microbial films or larvae, or outcompeting neighboring organisms for space. Its moderate cytotoxicity could be a key component of the coral's defensive arsenal (B13267) in its natural habitat. walshmedicalmedia.com Understanding the ecological function of this compound is not only important from a biological perspective but can also provide valuable insights into its mechanism of action and potential applications. frontiersin.org

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural identification of Paesslerin B?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC/HSQC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Comparative analysis with structurally related compounds (e.g., Paesslerin A) is critical to distinguish key functional groups, such as acetyloxy (-OAc) and methyl (-CH₃) substituents . For chromatographic validation, use reversed-phase HPLC with a C18 column and UV detection at 254 nm, referencing retention times against synthetic standards .

Q. How can researchers replicate the synthesis of this compound from intermediate compounds?

The synthesis involves photochemical (2+2) cycloaddition (350 nm UV light) and sequential electrocyclic reactions (6π and 4π pathways) starting from precursor compounds like intermediate 14 (see for reaction schematics). Key steps include:

  • Reaction optimization : Adjust solvent polarity (e.g., methanol vs. dichloromethane) and temperature to improve yield.
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization. Detailed protocols must adhere to NIH guidelines for experimental reproducibility, including full disclosure of reaction conditions and spectral data in supplementary materials .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Begin with cell viability assays (e.g., MTT or resazurin reduction) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Pair this with enzymatic inhibition screens (e.g., kinase or protease panels) to identify potential molecular targets. Use dose-response curves (0.1–100 μM) and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to minimize false positives .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be resolved methodologically?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:

  • Standardize protocols : Use harmonized OECD guidelines for cytotoxicity assays.
  • Validate compound integrity : Re-analyze batches via LC-MS before testing.
  • Meta-analysis : Apply PRISMA frameworks to systematically compare published datasets, highlighting covariates like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Advanced approaches include:

  • Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate electrocyclic steps.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points.
  • Computational modeling : Employ DFT calculations to predict transition states and favor pathways with lower activation energy .

Q. How should researchers design mechanistic studies to elucidate this compound’s mode of action?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells. Validate findings with CRISPR-Cas9 knockouts of candidate targets and surface plasmon resonance (SPR) for binding affinity measurements. Use PICO frameworks to define study parameters:

  • Population : Specific cell lines or animal models.
  • Intervention : this compound dosage and exposure time.
  • Comparison : Untreated controls or Paesslerin A.
  • Outcome : Pathway enrichment analysis (e.g., KEGG, GO) .

Q. What analytical methods address this compound’s stability limitations in physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA monitoring. Identify degradation products via HRMS and propose structural modifications (e.g., prodrug formulations) to enhance half-life. Include forced degradation protocols (acid/base/oxidative stress) in supplementary data .

Comparative and Translational Research

Q. How do structural differences between this compound and Paesslerin A influence their biological profiles?

this compound lacks the methyl group and has distinct acetyloxy positioning compared to Paesslerin A, which may alter lipophilicity (logP) and target binding. Use molecular docking (AutoDock Vina) to compare interactions with shared targets (e.g., kinases). Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with metabolic similarity to humans (e.g., zebrafish larvae for acute toxicity, murine models for chronic exposure). Adhere to ARRIVE guidelines for ethical reporting, including sample size justification and randomization. Measure biomarkers (ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.